Ethyl azidoacetate

Description

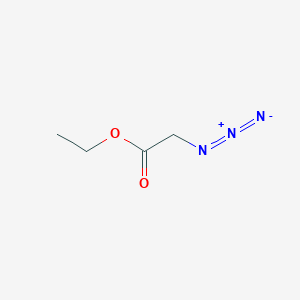

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-azidoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O2/c1-2-9-4(8)3-6-7-5/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJJYOAPXBPQQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30213101 | |

| Record name | Acetic acid, azido-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30213101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637-81-0 | |

| Record name | Ethyl azidoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, azido-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 637-81-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, azido-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30213101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl azidoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Overview of Ethyl Azidoacetate in Contemporary Chemical Research

Foundational Significance in Advanced Organic Synthesis

In advanced organic synthesis, ethyl azidoacetate is recognized as a versatile and foundational reagent. It is commonly employed for the preparation of azido (B1232118) compounds and carboxymethylated derivatives, which are essential intermediates in the synthesis of more complex organic molecules. guidechem.comlookchem.com The inherent reactivity of its azido group enables the formation of new chemical bonds and facilitates diverse structural modifications, making it a powerful tool for constructing intricate molecular architectures. guidechem.comlookchem.com As a precursor, EAA contributes to the synthesis of a broad spectrum of organic compounds, highlighting its indispensable role in the development of novel synthetic routes. guidechem.com For instance, it has been utilized in the condensation with 1-methyl-β-carboline-3-carbaldehyde to prepare 2-formylxanthine derivatives. chemicalbook.com

Interdisciplinary Relevance Across Chemical Sciences

The utility of this compound extends beyond traditional organic synthesis, demonstrating significant interdisciplinary relevance across various chemical sciences. Its unique chemical properties enable its application in fields ranging from pharmaceutical development to materials science and biological systems.

This compound serves as a critical building block in the synthesis of biologically active molecules, including numerous pharmaceutical compounds. chemimpex.comlookchem.comjustdial.comjustdial.com Its capacity to introduce azide (B81097) functionalities into organic molecules is strategically leveraged in the creation of diverse pharmaceuticals, such as antibiotics and anti-inflammatory agents. justdial.com The incorporation of an azide group can significantly enhance the biological activity of drug candidates, making EAA an essential component in the drug discovery and development pipeline. justdial.com

This compound is particularly notable for its integration into biological and bioorthogonal chemical systems. Bioorthogonal reactions are chemical transformations that can occur within living organisms without interfering with native biochemical processes. chemimpex.comontosight.aiwikipedia.org EAA's azido group is a key component in "click chemistry" for bioconjugation techniques, enabling the selective attachment of biomolecules to surfaces or other molecular entities for targeted delivery and functional studies. chemimpex.comontosight.aijustdial.comjustdial.com This capability facilitates the study of cellular processes by allowing for the selective labeling of biomolecules in complex biological environments without perturbing the natural biological functions. chemimpex.com Research has demonstrated its use in systems designed to promote targeted protein degradation, such as the epidermal growth factor receptor (EGFR) and enhancer of zeste homolog 2 (EZH2), and for the selective labeling of targets for visualization and modification within living systems. researchgate.net The biocompatibility of azides, coupled with their selective reactivity with abiotic partners like phosphines (Staudinger ligation) or cyclooctynes (copper-free click chemistry or strain-promoted azide-alkyne cycloaddition, SPAAC), underpins their utility in these sensitive biological applications. wikipedia.org

Synthetic Methodologies for Ethyl Azidoacetate Production

Established Laboratory-Scale Synthetic Routes

Laboratory-scale synthesis of ethyl azidoacetate is typically straightforward, with a focus on achieving high purity and yield through reliable and well-documented procedures.

The most prevalent method for preparing this compound involves a nucleophilic substitution reaction where an azide (B81097) salt displaces a halide from an ethyl haloacetate. This SN2 (bimolecular nucleophilic substitution) reaction is effective due to the good leaving group ability of halides and the strong nucleophilicity of the azide ion.

The reaction of an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939), with an alkali metal azide like sodium azide is the cornerstone of this compound synthesis. rsc.orgprepchem.comorgsyn.org Ethyl bromoacetate is often preferred as a substrate over ethyl chloroacetate because bromide is a better leaving group than chloride, which can lead to faster reaction times and milder conditions.

The general reaction is as follows: BrCH₂COOCH₂CH₃ + NaN₃ → N₃CH₂COOCH₂CH₃ + NaBr

In a typical procedure, the ethyl haloacetate is dissolved in a suitable solvent, and sodium azide is added. The mixture is then stirred, often with heating, for a period ranging from a few hours to overnight to ensure the reaction goes to completion. rsc.orgorgsyn.org

The choice of solvent is critical for the efficiency of the azidation reaction, as it must dissolve the reactants to facilitate the reaction while minimizing side reactions.

Methanol (B129727)/Water : A mixture of methanol and water is a common solvent system. orgsyn.org This polar protic system can effectively dissolve the sodium azide. A procedure using the analogous methyl bromoacetate in a methanol/water mixture, heated to a gentle reflux for two hours, resulted in a high yield of 89-90%. orgsyn.org

Acetonitrile (B52724) : This polar aprotic solvent is effective for dissolving the organic substrate. One documented synthesis using ethyl chloroacetate and sodium azide in acetonitrile involved heating the mixture at reflux for 20 hours, achieving a 76% yield after workup. prepchem.com

Biphasic Systems (e.g., Methylene (B1212753) Chloride/Water) : Phase-transfer catalysis can be employed in a biphasic system. A solution of ethyl chloroacetate in methylene chloride, when combined with an aqueous solution of sodium azide and a phase-transfer catalyst like Aliquat 336, can be heated to reflux. prepchem.com The catalyst facilitates the transfer of the azide anion from the aqueous phase to the organic phase to react with the ethyl haloacetate.

DMF and THF : Polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) are also suitable for SN2 reactions. Their ability to solvate cations while leaving the azide anion relatively free enhances the anion's nucleophilicity. While specific documented procedures for this compound synthesis in these solvents are less common in readily available literature, their properties make them theoretically effective choices for this transformation, potentially allowing for lower reaction temperatures or shorter reaction times compared to other systems.

The following table summarizes various reported laboratory-scale syntheses.

| Haloacetate | Azide Source | Solvent System | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl Chloroacetate | Sodium Azide | Acetonitrile | Reflux, 20 hours | 76% | prepchem.com |

| Ethyl Chloroacetate | Sodium Azide | Methylene Chloride / Water (with Aliquat 336) | Reflux, 16 hours | Not specified | prepchem.com |

| Methyl Bromoacetate* | Sodium Azide | Methanol / Water | Gentle reflux, 2 hours | 89-90% | orgsyn.org |

*Data for Methyl Bromoacetate is included as a close analogue to demonstrate a high-yielding procedure.

To maximize the yield and purity of this compound, several reaction parameters can be optimized:

Temperature : Increasing the reaction temperature generally increases the reaction rate. Most procedures utilize heating under reflux to ensure a reasonable reaction time. prepchem.comprepchem.com However, excessively high temperatures should be avoided due to the thermal instability of organic azides.

Reaction Time : The reaction must be allowed to proceed for a sufficient duration to ensure complete conversion of the starting material. Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal time and prevent the formation of byproducts from prolonged heating. Reported times vary significantly, from 2 to 20 hours, depending on the substrate and solvent. orgsyn.orgprepchem.com

Stoichiometry : A slight excess of sodium azide is often used to ensure the complete consumption of the more expensive ethyl haloacetate, driving the reaction equilibrium towards the product. orgsyn.org

Purification : After the reaction, a standard workup procedure is required to isolate the pure product. This typically involves quenching the reaction with water, separating the organic layer, washing it to remove residual salts and impurities, drying it over an agent like magnesium sulfate, and finally removing the solvent under reduced pressure. orgsyn.org

Nucleophilic Substitution Reactions in this compound Preparation

Considerations for Scalable Synthesis and Industrial Applications

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces significant challenges, primarily related to safety, cost-effectiveness, and waste management. While specific details on the industrial production of this compound are not widely published, general principles for the large-scale handling of azides apply. researchgate.net

A primary concern in scaling up azide synthesis is safety. researchgate.net Sodium azide is highly toxic, and the product, this compound, is a potentially energetic compound. tcichemicals.com A major risk is the potential formation of hydrazoic acid (HN₃), which is volatile and extremely explosive, especially in the presence of acid. researchgate.net Therefore, large-scale processes must be carefully designed to control reaction temperatures, avoid the accumulation of thermally unstable intermediates, and prevent conditions that could lead to the formation of hydrazoic acid. researchgate.net

Modern approaches to chemical manufacturing, such as continuous flow chemistry, offer significant safety and efficiency advantages for handling hazardous reagents like azides. cam.ac.uk Continuous flow reactors use small, temperature-controlled channels, which offers several benefits:

Enhanced Safety : The small reaction volumes at any given moment minimize the risk associated with potential thermal runaways or detonations. organic-chemistry.org

Superior Heat and Mass Transfer : The high surface-area-to-volume ratio allows for precise temperature control and efficient mixing.

Scalability : Production can be scaled up by running the process for longer periods or by using multiple reactors in parallel ("scaling-out"), rather than using dangerously large batch reactors. nih.gov

Furthermore, industrial-scale synthesis must address environmental concerns. The disposal of toxic, azide-containing waste streams is a critical aspect. researchgate.net Processes must be designed to minimize waste, and any effluent must be treated to remove or neutralize residual azides before discharge. researchgate.net

Advanced Reaction Mechanisms and Transformative Pathways of Ethyl Azidoacetate

Intrinsic Reactivity of the Azido (B1232118) Functional Group

The azido group (-N₃) in ethyl azidoacetate is characterized by its linear structure and a propensity for nitrogen extrusion, leading to the formation of highly reactive nitrenes. This intrinsic reactivity underpins many of its transformative pathways. nih.gov

Analysis of Nitrogen Extrusion Processes and Nitrene Generation

Nitrogen extrusion from azides, including this compound, is a fundamental process that generates nitrenes. This process can be initiated by thermal or photochemical activation. nih.govmdpi.com Nitrenes are highly reactive species containing a neutral, monovalent nitrogen atom, analogous to carbenes. aakash.ac.inresearchgate.net

The decomposition of organic azides typically involves the release of molecular nitrogen (N₂). nih.govpsu.eduresearchgate.net This can occur in a stepwise manner, with the main exothermicity of thermal decomposition often linked to the initial mass loss corresponding to nitrogen release. psu.edursc.org The resulting nitrene can exist in different spin states, primarily singlet and triplet. nih.govaakash.ac.inresearcher.life Singlet nitrenes are generally more reactive and undergo selective and stereospecific reactions, such as insertion into C-H bonds and stereospecific addition to olefins. aakash.ac.inresearcher.life Triplet nitrenes, on the other hand, react more slowly and add to olefins with a loss of geometric configuration. aakash.ac.inresearcher.life

For instance, the thermal decomposition of ethyl azidoformate (a related azidoester) at 120°C generates nitrenes that exhibit insertion selectivities into C-H bonds of saturated cyclic hydrocarbons. epa.gov

Thermal Decomposition Pathways and Products

Thermal decomposition of azidoesters, including this compound, leads to the extrusion of nitrogen and the formation of nitrenes. nih.govmdpi.com These nitrenes are highly reactive and can undergo various subsequent reactions. For example, in the thermal decomposition of vinyl azides prepared from this compound, loss of nitrogen is expected to yield the corresponding azirine, which can be in equilibrium with a vinyl nitrene. rsc.org This nitrene can then insert into an adjacent methyl group, leading to the formation of 1,2-dihydroisoquinoline (B1215523) derivatives. rsc.org

Studies on various azido esters have shown good thermal stability over a wide temperature range, with activation temperatures for nitrene formation typically around 172 °C. nih.gov The decomposition often occurs in steps, with the first step corresponding to the decomposition of the azido groups and release of nitrogen, followed by decomposition of ester groups and the carbon backbone at higher temperatures. psu.edursc.org The heat released during the thermal decomposition of azido esters can be substantial, indicating their energetic nature. icm.edu.pl

| Azido Ester Type | Decomposition Temperature (1st step) [°C] | Heat Release [J/g] |

| General Azido Esters | ~172 nih.gov | 1640-2347 icm.edu.pl |

| Specific Azido Ester (1a) | 118-182 icm.edu.pl | - |

| Specific Azido Ester (3a) | 200 icm.edu.pl | - |

Note: Data for specific azido esters (1a, 3a) are from a study on di-, tri-, and tetra-azido esters, where this compound is a related compound. icm.edu.pl

Photochemical Transformations and Reactive Intermediates

Photochemical activation of azides, including this compound, also results in the generation of reactive nitrenes. nih.govmdpi.comnih.gov Photolysis offers a pathway to generate nitrenes directly, and the spin state of the nitrene (singlet or triplet) can be influenced by the photolytic conditions. researcher.lifechimia.ch For instance, photolysis of ethyl azidoformate (a related compound) can directly lead to nitrene, with approximately one-third being in the triplet state. researcher.life

Photochemical reactions of azides can lead to the formation of diverse products depending on the reactive intermediates generated and the reaction environment. researchgate.netresearchgate.net The use of visible light for the photochemical activation of azides, often in the presence of transition metal photocatalysts, can lead to the formation of reactive nitrenes, which can then undergo various C-N bond-forming reactions. nih.gov This approach helps to avoid competitive photodecomposition processes that can occur with UV light. nih.gov

Cycloaddition Chemistry Beyond Conventional Huisgen Processes

This compound is a key reactant in various cycloaddition reactions, particularly the azide-alkyne cycloaddition, which has found widespread application in diverse fields.

Mechanistic Insights into Copper(I)-Catalyzed Azide (B81097)–Alkyne Cycloaddition (CuAAC)

The Copper(I)-catalyzed Azide–Alkyne Cycloaddition (CuAAC), often referred to as the "click reaction," is a highly efficient and regioselective reaction for synthesizing 1,4-disubstituted 1,2,3-triazoles. mdpi.comscielo.br this compound is a common azide component in CuAAC reactions. scielo.brrsc.orgacs.orgnih.govresearchgate.net

The mechanism of CuAAC involves the copper(I) catalyst coordinating with both the azide and the alkyne, facilitating the cycloaddition. mdpi.com This reaction is known for its high yields and mild reaction conditions. scielo.brresearchgate.net For example, new 1,4-disubstituted 1,2,3-triazoles have been synthesized using the CuAAC reaction between ethyl 2-azidoacetate and terminal acetylenes derived from natural products, achieving yields of 50-80%. scielo.brnih.gov

CuAAC reactions involving this compound can be performed under various conditions, including solvent-free ball-milled mechanochemistry, where this compound reacts with alkyne-modified lignin (B12514952) in the presence of Cu(OAc)₂ catalyst, achieving high conversion within short reaction times. acs.org Photo-CuAAC reactions, where Cu(I) is generated in situ from Cu(II) complexes using visible light and photoinitiators, also demonstrate efficient conversion of this compound to triazole products. rsc.orgresearchgate.net

| Reaction Conditions (Example) | Alkyne Partner | Yield (%) | Reference |

| Cu(I)-catalyzed, semi-synthetic | Terminal acetylenes from natural products | 50-80 | scielo.brnih.gov |

| Photo CuAAC (400-500 nm light) | 1-Dodecyne | 97 | rsc.org |

| Solvent-free ball-milled (600 rpm) | Lignin-alkyne | 89-93 (conversion) | acs.org |

Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) in Bioorthogonal Contexts

Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) is a metal-free "click" reaction that utilizes strained cyclooctynes to react with azides without the need for a copper catalyst, making it particularly valuable for bioorthogonal applications in living systems. acs.orgmdpi.comnih.govmdpi.com While this compound itself is a simple azide, it serves as a model azide component in studies and discussions related to azide reactivity in bioorthogonal contexts. researchgate.netacs.org

The SPAAC reaction relies on the inherent ring strain of cyclooctynes, which enhances their reactivity towards azides, enabling rapid cycloaddition even in complex biological environments. nih.govmdpi.comrsc.org This method is crucial for modifying biomolecules in vivo because it avoids the toxicity associated with transition metal catalysts like copper. nih.govmdpi.com The azide group, being largely absent from biological systems and unreactive with most biological functionalities, serves as an excellent bioorthogonal handle. mdpi.comnih.gov

The development of new strained alkynes, such as dibenzocyclooctyne (DBCO) and bicyclononyne (BCN), has significantly improved the kinetics and applicability of SPAAC in various biological and medicinal chemistry settings. mdpi.comnih.gov These advancements allow for efficient bioconjugation, even for applications like PEGylation of antibodies or liposomes. mdpi.com

Key Organic Reactions and Their Mechanistic Elucidation

This compound's reactivity is primarily driven by its azide group and the active methylene (B1212753) protons adjacent to the ester. These features allow it to engage in a range of sophisticated organic transformations.

Staudinger Reaction and Phosphine-Mediated Transformations

The Staudinger reaction, named after Hermann Staudinger, is a fundamental organic redox reaction involving the reaction of an organic azide with a phosphine (B1218219) or phosphite (B83602) to yield an iminophosphorane (also known as an aza-ylide) and diatomic nitrogen (N₂). wikipedia.orgnrochemistry.com

The reaction mechanism initiates with the nucleophilic addition of the phosphine (e.g., triphenylphosphine (B44618) or tributylphosphine) at the terminal nitrogen atom of the organic azide, forming a phosphazide (B1677712) intermediate. wikipedia.orgnrochemistry.com This intermediate then undergoes a four-membered transition state, leading to the expulsion of molecular nitrogen and the formation of the iminophosphorane. wikipedia.orgnrochemistry.com

Staudinger Ligation: Beyond simple reduction, the Staudinger ligation is a significant variant, particularly in chemical biology. In the classical Staudinger ligation, the organophosphorus compound becomes incorporated into the nascent amide. wikipedia.orgresearchgate.net A "traceless" version also exists, where the organophosphorus group dissociates, yielding a phosphorus-free peptide or bioconjugate. wikipedia.org this compound has been utilized in phosphine-mediated transformations, such as oxidation-reduction condensations with phenyl diphenylphosphinite, where it can act as an oxidant. clockss.org Furthermore, this compound has been shown to react with triphenylphosphine-based compounds, triggering the disassembly of molecular coacervates by altering their hydrophobicity, demonstrating its utility in controlling molecular assemblies. researchgate.netnih.gov

Hemetsberger–Knittel Indole (B1671886) Synthesis Mechanisms

The Hemetsberger–Knittel reaction is a highly important and versatile method for the synthesis of functionalized indoles, particularly ethyl indole-2-carboxylate (B1230498) derivatives. pharm.or.jpmdpi.com This synthetic approach typically proceeds through a three-step sequence: initially, the synthesis of an alkyl azidoacetate, followed by a base-promoted Knoevenagel condensation of the alkyl azidoacetate with an aromatic aldehyde, and finally, the thermal cyclization of the resulting 2-azido-3-arylacrylate. mdpi.com

The Knoevenagel condensation is a modified aldol (B89426) condensation reaction that involves the nucleophilic addition of an active hydrogen compound (such as this compound) to a carbonyl group (an aldehyde or ketone) in the presence of a basic catalyst. purechemistry.orgsigmaaldrich.compearson.comwikipedia.orgthermofisher.comlibretexts.org this compound serves as the active methylene compound due to the acidic hydrogens situated between the electron-withdrawing ester and azide groups. pharm.or.jpmdpi.comsemanticscholar.orgunca.edusemanticscholar.org

The mechanism of the Knoevenagel condensation involves three primary steps:

Deprotonation: A base deprotonates the active methylene group of this compound, generating a resonance-stabilized enolate ion. purechemistry.orgsigmaaldrich.com

Nucleophilic Addition: The enolate ion, acting as a strong nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a new carbon-carbon bond and produces a β-hydroxy carbonyl intermediate. purechemistry.orgsigmaaldrich.com

Elimination (Dehydration): The β-hydroxy carbonyl intermediate subsequently undergoes spontaneous dehydration, eliminating a molecule of water to yield an α,β-unsaturated carbonyl compound. purechemistry.orgsigmaaldrich.comwikipedia.org In the context of the Hemetsberger–Knittel synthesis, this product is typically a 2-azido-3-arylacrylate, also referred to as a vinyl azide. pharm.or.jpmdpi.com

This compound's condensation with carbaldehydes is crucial for generating the vinyl azide intermediates required for subsequent indole cyclization. pharm.or.jpmdpi.comsemanticscholar.orgunca.edusemanticscholar.org While generally effective, the yields for this condensation step can vary, sometimes being relatively low (e.g., 12% to 65%) when using five-membered heteroaromatic aldehydes. semanticscholar.org In some instances, undesired side products, such as the ester hydrolysis product 2-azido-3-hydroxy-3-(furan-2-yl)propanoic acid, have been identified, particularly in condensations involving furan-2-carbaldehyde. mdpi.comresearchgate.net

| Reactant (Carbaldehyde) | Catalyst/Base | Solvent | Yield Range (%) | Intermediate (Vinyl Azide) | Citation |

| Aromatic aldehydes | Base-promoted | Methanol (B129727) | Not specified | 2-azido-3-arylacrylate | pharm.or.jpunca.edu |

| Heterocyclic aldehydes | Potassium ethoxide | Ethanol (B145695) | 91-99 (for cyclization product) | Azido derivatives | mdpi.comsemanticscholar.org |

| Furan-2-carbaldehyde | Not specified | Not specified | Up to 40 (side product) | 2-azido-3-hydroxy-3-(furan-2-yl)propanoic acid | mdpi.comresearchgate.net |

| Thiophene-2,5-dicarbaldehyde | Not specified | Not specified | Not specified | Compound 20 | mdpi.com |

The thermal cyclization of the 2-azido-3-arylacrylates (vinyl azides) is the final and critical step in the Hemetsberger–Knittel indole synthesis, leading to the formation of the fused pyrrole (B145914) (indole) skeleton. mdpi.comsemanticscholar.orgsemanticscholar.org This intramolecular cyclization is typically achieved by heating the vinyl azide intermediate in high-boiling solvents. mdpi.comsemanticscholar.org

The widely accepted mechanism for this thermal cyclization proceeds via an azirine intermediate. mdpi.comsemanticscholar.orgdiva-portal.org

Nitrogen Extrusion and Nitrene Formation: Upon thermal degradation, the 2-azido-3-arylacrylate expels molecular nitrogen, generating a highly reactive and transient vinylnitrene intermediate. mdpi.comsemanticscholar.orgdiva-portal.org

Azirine Formation: This nitrene is believed to be in equilibrium with a 2H-azirine intermediate, formed by intramolecular cyclization. mdpi.comdiva-portal.org

Ring Expansion and Aromatization: The subsequent step involves the insertion of the nitrene (or the azirine) into the cyclic ring, followed by a mdpi.comsemanticscholar.org hydrogen shift. This process is accompanied by re-aromatization, ultimately forming the stable pyrrole core of the indole. mdpi.comrsc.org

Common solvents used for this thermal cyclization include xylene, toluene (B28343), or mesitylene, typically under reflux conditions. mdpi.comsemanticscholar.org The cyclization step often proceeds with high efficiency, with reported yields ranging from 85% to 99% for the indole products, although some exceptions exist depending on the specific substituents. mdpi.comsemanticscholar.org

| Intermediate (Vinyl Azide) | Solvent | Temperature/Conditions | Product (Indole/Pyrrole) | Yield Range (%) | Citation |

| 2-azido-3-arylacrylate | Xylene | Reflux | Fused pyrrole skeleton | 85–97 | mdpi.comsemanticscholar.org |

| 2-azido-3-arylacrylate | Toluene | Reflux | Indole/Pyrrole | Not specified | rsc.org |

| Azido derivatives (from heterocyclic aldehydes) | Xylene | Reflux | Pyrrolo[3,2-b]pyrroles, Pyrrolo[3,2-d]imidazoles | 91–99 (some exceptions) | mdpi.comsemanticscholar.org |

Cycloaddition Pathways for Tetrazole Ring Formation

This compound can also serve as a precursor for the formation of tetrazole rings, which are five-membered aromatic rings containing four nitrogen atoms. The primary mechanism for tetrazole ring formation involving azides is the [2+3] cycloaddition between an azido group and a nitrile. mdpi.comnih.govresearchgate.netbeilstein-journals.org

The mechanism often involves an initial nitrile activation step, which leads to the formation of an imidoyl azide intermediate. This intermediate then undergoes cyclization to yield the tetrazole. nih.govresearchgate.net The activation barriers for this reaction are strongly correlated with the electron-withdrawing potential of the substituent on the nitrile. nih.gov

A documented method involves the reaction of this compound with cyanogen (B1215507) chloride under elevated temperatures (e.g., 125°C). This process yields 5-chloro-1H-tetrazol-1-ylacetate as a crystalline intermediate. This intermediate can then be further transformed, for example, by treatment with sodium hydrosulfide (B80085) (NaSH) in ethanol to produce a corresponding thiol derivative. Another high-yielding route involves the direct cycloaddition of cyanomethyl-1H-tetrazole-5-thiol with tetramethylguanidinium azide (TMGA), where TMGA functions as both a base and an azide source, streamlining the synthesis.

Condensation Reactions with Carbaldehydes

As detailed in section 3.3.2.1, this compound readily participates in condensation reactions with carbaldehydes (aromatic aldehydes). pharm.or.jpmdpi.comsemanticscholar.orgunca.edusemanticscholar.org These reactions are essentially Knoevenagel condensations, where this compound acts as the active methylene component. pharm.or.jpmdpi.comsemanticscholar.orgunca.edusemanticscholar.org

Strategic Applications of Ethyl Azidoacetate in Complex Chemical Synthesis

Versatility as a Key Building Block in Fine Chemical Synthesis

EAA's unique reactivity, primarily due to its azido (B1232118) group, makes it a valuable reagent in the synthesis of complex molecules. chemimpex.comlookchem.comjustdial.comjustdial.com It is utilized in both academic and industrial research laboratories to explore new chemical reactions and develop innovative compounds. lookchem.comjustdial.comjustdial.com

Ethyl azidoacetate is a known reagent for the preparation of carboxymethylated compounds. lookchem.com These compounds are significant in various chemical reactions and applications, with EAA's reactivity facilitating the formation of new chemical bonds and the synthesis of complex structures. lookchem.com

The azido group in this compound makes it an excellent precursor for the synthesis of a wide range of nitrogen-containing heterocyclic systems. chemimpex.comlookchem.comjustdial.comjustdial.commdpi.com

One of the most prominent applications of this compound is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "Click Chemistry," for the synthesis of 1,4-disubstituted 1,2,3-triazole derivatives. justdial.comresearchgate.netscielo.brnih.govmdpi.comnih.gov This reaction involves the cycloaddition of EAA with terminal alkynes, yielding triazole products with excellent yields. researchgate.netscielo.brnih.gov The 1,2,3-triazole ring system is a well-known biologically active pharmacophore found in numerous compounds with diverse biological activities, including antibacterial, antimalarial, and antiviral properties. researchgate.netscielo.brresearchgate.net

Example Reaction Conditions for 1,2,3-Triazole Synthesis scielo.br:

| Reactant | Amount | Solvent | Catalyst | Temperature | Time | Yield |

| Alkyne | 1.0 mmol | t-BuOH/H₂O (1:1) | CuSO₄·5H₂O (0.01 mmol), Sodium Ascorbate (0.1 mmol) | Room Temperature (25±3 ºC) | Until complete consumption of reagents | 50-80% |

| Ethyl 2-azidoacetate | 1.1 mmol |

This compound is a key component in the synthesis of indole (B1671886) and fused indole ring systems, often through reactions like the Hemetsberger indole synthesis. mdpi.commdpi.comresearchgate.netchim.itresearchgate.net This method typically involves the Knoevenagel condensation of aromatic aldehydes with EAA, followed by thermal cyclization of the resulting 2-azido-3-arylacrylates. mdpi.comresearchgate.netsemanticscholar.org This approach provides a versatile route to functionalized indoles and related fused heterocycles. mdpi.comresearchgate.netacs.org For instance, pyrrolo[2,3-f]indole (B14039485) scaffolds can be prepared by condensing terephthaldehyde with two equivalents of EAA, followed by thermal nitrene insertion. mdpi.com

The Hemetsberger-Knittel synthesis, utilizing this compound, is a significant method for preparing pyrrolo[3,2-b]pyrroles and other heteropentalene scaffolds. mdpi.comsemanticscholar.orgacs.orgresearchgate.net This process involves the Knoevenagel reaction of 1-formyl pyrrole (B145914) derivatives with EAA to form an azido ester, which then undergoes thermolysis to cyclize into the desired heteropentalene scaffold. acs.org This method has been applied to synthesize furo-, thieno-, and 4-methyl-4H-pyrrolo[3,2-b]pyrrole-5-carboxylates with high yields. mdpi.comsemanticscholar.org Pyrrolo[3,2-d]imidazoles and pyrrolo[2,3-c]pyrazoles have also been synthesized using EAA in Knoevenagel condensation followed by thermal cyclization. mdpi.comsemanticscholar.orgresearchgate.netsemanticscholar.org

Reported Yields for Hemetsberger–Knittel Synthesis of Heteropentalenes mdpi.comsemanticscholar.org:

| Product Type | Yield Range |

| Furo-, thieno-, and 4-methyl-4H-pyrrolo[3,2-b]pyrrole-5-carboxylates | 85–97% |

| Various heteropentalenes (Sartori et al.) | 91–99% (except for specific pyrrolo[3,2-b]pyrrole (B15495793) and pyrazole (B372694) derivatives) |

| Pyrrolo[3,2-d]imidazoles | 85–90% |

This compound is also employed in the synthesis of tetrazole ring systems and their derivatives. epo.orggoogle.comekb.eg A documented method involves the [2+3] cycloaddition between the azido group of EAA and nitriles, such as cyanogen (B1215507) chloride. epo.org This reaction typically yields a 5-chloro-1H-tetrazol-1-ylacetate intermediate, which can then be further transformed into other tetrazole derivatives. epo.org For example, ethyl 5-chloro-1H-tetrazol-1-ylacetate can be converted to the corresponding thiol derivative by treatment with sodium hydrosulfide (B80085). epo.org

Synthesis Parameters for Ethyl 5-chloro-1H-tetrazol-1-ylacetate epo.org:

| Reactants | Temperature | Time | Yield |

| This compound, Cyanogen chloride | 125°C | 20 hours | 78% |

Synthesis of Diverse Nitrogen-Containing Heterocyclic Systems

Quinoxaline (B1680401) Derivatives

This compound is employed in the synthesis of quinoxaline derivatives, which are N-heterocyclic compounds with significant pharmacological effects, including antifungal, antibacterial, and antiviral properties. iucr.orgresearchgate.netmdpi.com For instance, this compound can be reacted with 3-methyl-1-(prop-2-ynyl)-3,4-dihydroquinoxalin-2(1H)-one to form ethyl 2-{4-[(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate. This reaction involves stirring the mixture under reflux for 24 hours, followed by purification via column chromatography, yielding the product in 75% yield. iucr.org Similarly, this compound has been utilized in the synthesis of ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate through a similar refluxing procedure. iucr.org

Fused β-Carboline Systems

This compound contributes to the synthesis of fused β-carboline systems. For example, the condensation of 1-formyl-9H-β-carboline with this compound has been reported to produce a non-isolable intermediate that undergoes immediate intramolecular cyclization. This process, involving the attack of the indole subunit's nitrogen at the ester functionality, leads to the formation of 5-azidocanthin-6-one, which can then be transformed into 5-aminocanthin-6-one via catalytic reduction. krupgc.ac.inchemicalbook.commolaid.com

Formation and Utility of Vinyl Azides as Intermediates

This compound is a key precursor for the formation of vinyl azides, which serve as versatile intermediates in the synthesis of various heterocyclic compounds. rsc.orgrdd.edu.iqcdnsciencepub.comunca.edursc.org Vinyl azides can be prepared by the reaction of this compound with aromatic and heteroaromatic aldehydes, often through Knoevenagel condensation. cdnsciencepub.comunca.edu

The utility of these vinyl azides stems from their thermal decomposition, which typically involves the loss of nitrogen to generate a nitrene intermediate. This nitrene can then undergo intramolecular cyclization to form various ring systems, such as indoles and fused pyridines. rsc.orgrdd.edu.iqcdnsciencepub.comunca.edursc.orgmdpi.com For instance, the condensation of mesitaldehyde with this compound yields an azidocinnamate (a vinyl azide), which upon boiling in toluene (B28343) or bromobenzene, decomposes to give ethyl 5,7-dimethylisoquinoline-3-carboxylate. rsc.org Similarly, the thermolysis of vinyl azides derived from aromatic aldehydes and this compound can lead to indole derivatives. rdd.edu.iq

Contributions to Medicinal Chemistry and Pharmaceutical Development

This compound is a valuable building block in medicinal chemistry and pharmaceutical development due to its ability to facilitate the synthesis of biologically active molecules and drug precursors. lookchem.comchemimpex.comjustdial.com

Role in the Synthesis of Biologically Active Molecules and Drug Precursors

This compound is widely used in the synthesis of various pharmaceuticals and biologically active molecules, particularly those requiring azido functional groups. lookchem.comchemimpex.comjustdial.comjustdial.com Its ability to form stable linkages with other molecules, often through click chemistry reactions, makes it a crucial component in the development of new drugs and therapeutic agents. lookchem.comchemimpex.comjustdial.combeilstein-journals.org For example, it has been used in the synthesis of a water-soluble hexacarboxylated tribenzotriquinacene derivative, a potential drug delivery system, via a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. beilstein-journals.org

Synthesis of Derivatives Exhibiting Specific Biological Activities

The derivatives synthesized using this compound often exhibit a range of specific biological activities. lookchem.comCurrent time information in Bangalore, IN.acs.orgnih.gov

This compound is a key reagent in the synthesis of 1,2,3-triazole derivatives, many of which have demonstrated antioxidant activity. Current time information in Bangalore, IN.acs.orgnih.govscielo.brscielo.brscite.aiscienceopen.comresearchgate.netresearchgate.netchemrxiv.orgasianpubs.orgmdpi.com These triazoles are typically formed via the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between this compound and terminal acetylenes. acs.orgnih.govscielo.brscielo.brscite.aiscienceopen.comresearchgate.netresearchgate.netmdpi.com

Research findings indicate that new 1,4-disubstituted 1,2,3-triazoles synthesized using ethyl 2-azidoacetate and terminal acetylenes derived from natural products like carvacrol, eugenol, isovanillin, thymol, and vanillin, exhibit moderate antioxidant activity. nih.govscielo.brscielo.brscite.aiscienceopen.comresearchgate.netresearchgate.net For instance, ethyl 2-(4-((4-formyl-2-methoxyphenoxy)methyl)-1H-1,2,3-triazol-1-yl) acetate (B1210297) showed the highest antioxidant capacity among the tested 1,4-disubstituted 1,2,3-triazoles, with an EC₅₀ value of 75.5 µg/mL in DPPH assays. scielo.brscielo.brscite.aiscienceopen.comresearchgate.netresearchgate.net

Table 1: Examples of 1,2,3-Triazole Derivatives with Antioxidant Activity Synthesized Using this compound

| Compound Class | Precursors | Reaction Type | Observed Activity | Key Findings | References |

| 1,4-Disubstituted 1,2,3-Triazoles | Ethyl 2-azidoacetate + Terminal acetylenes (e.g., from carvacrol, eugenol, isovanillin, thymol, vanillin) | Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Moderate antioxidant activity | Ethyl 2-(4-((4-formyl-2-methoxyphenoxy)methyl)-1H-1,2,3-triazol-1-yl) acetate showed EC₅₀ = 75.5 µg/mL. | scielo.brscielo.brscite.aiscienceopen.comresearchgate.netresearchgate.net |

This highlights the potential of this compound in generating novel antioxidant agents. scielo.brscielo.brscienceopen.comresearchgate.net

Compounds with Antimicrobial Activity (e.g., Triazolyl-benzimidazolones)

This compound plays an indirect yet crucial role in the synthesis of certain heterocyclic compounds, such as triazolyl-benzimidazolones, which have demonstrated antimicrobial properties. These compounds are often synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction. wikipedia.orgfishersci.cachem960.com this compound can be prepared from ethyl 2-bromoacetate and sodium azide (B81097), serving as a readily available source of the azide component for subsequent click reactions with propargylated benzimidazolones. wikipedia.org

Research has shown that various 1,2,3-triazole-containing benzimidazolone derivatives, synthesized through click chemistry, exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. fishersci.cachem960.comsigmaaldrich.com For instance, certain derivatives have shown significant efficacy, with some compounds demonstrating potent antimicrobial effects. chem960.com The presence of specific functional groups on the benzimidazole (B57391) and/or triazole nuclei can further enhance their antimicrobial activity. tcichemicals.com

EGFR Degradation Facilitation via Staudinger Reaction

This compound has been instrumental in developing novel systems for targeted protein degradation, specifically in facilitating the degradation of Epidermal Growth Factor Receptor (EGFR) through the Staudinger reaction. This approach utilizes Staudinger Reaction-Responsive Coacervates (SR-Coa), which are triphenylphosphine-based compounds that undergo liquid-liquid phase separation in aqueous solutions to encapsulate proteins, including antibodies. fishersci.casigmaaldrich.comtcichemicals.comtcichemicals.com

Upon treatment with this compound, these coacervates disassemble via the bioorthogonal Staudinger reaction. fishersci.cachem960.comtcichemicals.comtcichemicals.com The reaction between this compound and the triphenylphosphine-based compound alters the hydrophobicity of the coacervate components, leading to their dissolution and the release of the encapsulated cargo into the cytosol. fishersci.catcichemicals.com This SR-Coa/ethyl azidoacetate system has been successfully demonstrated to facilitate the intracellular translocation of the EGFR/antibody complex, leading to EGFR degradation through the TRIM21-dependent pathway in both in vitro and in vivo studies. fishersci.casigmaaldrich.comtcichemicals.comtcichemicals.comsigmaaldrich.com Beyond EGFR, this system has also shown the capability to degrade other endogenous proteins, such as EZH2. sigmaaldrich.comtcichemicals.comtcichemicals.com

Innovations in Materials Science and Polymer Chemistry

The unique reactivity of the azide group in this compound extends its utility significantly into the fields of materials science and polymer chemistry, enabling the creation of advanced materials with tailored properties.

Synthesis of Functional Polymers and Nanomaterials

This compound is widely utilized in the production of functional polymers and materials. sigmaaldrich.com Its ability to participate in "click chemistry" reactions, particularly the azide-alkyne cycloaddition, makes it a valuable resource for synthesizing novel compounds with specific functionalities. sigmaaldrich.comamericanelements.com This includes the development of azide-containing polymers, which are gaining considerable attention in materials science for various applications, such as drug delivery systems and bioconjugation techniques. sigmaaldrich.com The copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes, a highly efficient and regioselective reaction, is a key method for forming 1,2,3-triazoles in polymer synthesis using azide-functionalized precursors. fishersci.cafishersci.cauni.lu

Development of Azido-Ester Energetic Plasticizers

Azido esters, which can be derived from azidoacetic acid (the parent acid of this compound), represent a significant class of energetic plasticizers. These compounds are designed to enhance the properties of energetic materials, offering advantages over conventional inert plasticizers. fishersci.canih.govnih.govthegoodscentscompany.comnih.gov The introduction of azido groups increases the energy content of the material, contributing to improved performance. nih.gov

Energetic azido esters are typically synthesized through esterification followed by the azidation of chloro esters. These plasticizers are characterized by properties such as high thermal stability, low glass transition temperatures (Tg), and good compatibility with energetic binders like glycidyl (B131873) azide polymer (GAP) and bis azidomethyl oxetane (B1205548) (BAMO). nih.govnih.gov

The following table presents some characteristic properties of selected azido-ester energetic plasticizers:

| Property | Bis(1,3-diazido prop-2-yl)malonate (Compound 1) nih.gov | Bis(1,3-diazido prop-2-yl)glutarate (Compound 2) nih.gov | Dipropylene glycol bis(2-azidobutyrate) (DPG-BAB) |

| Decomposition Temperature | 233.5 °C nih.gov | 232.6 °C nih.gov | 208.5 °C (onset), 226.3 °C (peak) |

| Density | 1.25 g/cm³ nih.gov | 1.27 g/cm³ nih.gov | - |

| Glass Transition Temp. (Tg) | -75.97 °C to -20.84 °C (range for azido esters) nih.gov | -75.97 °C to -20.84 °C (range for azido esters) nih.gov | -88 °C |

| Nitrogen Content | - | - | - |

| Oxygen Balance | Negative (range: 76.86 to 213.99) nih.gov | Negative (range: 76.86 to 213.99) nih.gov | - |

Applications in Propellant Systems

These plasticizers contribute to several critical improvements in propellant systems:

Enhanced Thermal Stability and Energy Content: The azido group is an energetic functional group that increases the energy content of the formulation, leading to higher specific impulse. nih.gov

Reduced Flame: A key advantage is their ability to minimize the amount of flame produced during the propulsion phase, which is crucial for gun propellant systems. nih.gov

Compatibility with Energetic Binders: Azido esters exhibit good compatibility with common energetic binders like glycidyl azide polymer (GAP) and 3,3-bis-azidomethyl oxetane (BAMO), which is vital for stable and processable formulations. fishersci.canih.govnih.gov

For example, studies have evaluated azido-ester plasticizers like ethylene (B1197577) glycol bis azido acetate (EGBAA) in high-energy gun propellants, demonstrating their suitability for futuristic formulations.

Enhancement of Material Properties (e.g., Strength, Durability)

Beyond their energetic contributions, azido-ester plasticizers are crucial for improving the mechanical properties of polymeric binder systems in energetic materials. fishersci.canih.govnih.gov They function by positioning themselves between the polymeric binder's chains, which reduces chain-chain interactions and decreases intermolecular forces. nih.gov This mechanism leads to a softening of the polymeric composition and an increase in its elongation capacity and processability. nih.gov

Specifically, these plasticizers contribute to:

Lowering Glass Transition Temperature (Tg): A lower Tg makes the material more flexible and processable at lower temperatures. nih.govnih.gov

Reducing Viscosity: This improves the flow behavior of binder-plasticizer blends, facilitating manufacturing processes. nih.gov

For instance, the addition of azido-ester plasticizers has been shown to reduce the viscosity of polymer blends, improving their flow behavior to an acceptable range.

Advancements in Bioorthogonal Chemistry and Bioconjugation

This compound is a pivotal compound in the advancements of bioorthogonal chemistry and bioconjugation, primarily owing to its azide functional group fishersci.befishersci.com. Bioorthogonal reactions are a class of chemical transformations that can occur within living biological systems without interfering with native biological processes ereztech.comfishersci.cachemimpex.com. The azide group's high selectivity allows for such reactions under physiological conditions, making this compound an ideal reagent for researchers in biochemistry and molecular biology fishersci.comfishersci.cachemimpex.com.

A key application is its participation in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which enables the formation of stable covalent bonds with various biomolecules fishersci.befishersci.comnih.govatamanchemicals.com. This reaction efficiently links different molecular entities, enhancing the compound's utility in research and industrial applications fishersci.be. Another important bioorthogonal reaction involving azides is the Staudinger ligation, which reacts azides with triphenylphosphine (B44618) to form selective amide bond linkages within biological environments fishersci.ca. While the Staudinger ligation was a breakthrough, it generally exhibits slower reaction kinetics compared to other click reactions fishersci.ca.

Table 1: Key Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H7N3O2 | fishersci.befishersci.cawikipedia.orguni.lu |

| Molecular Weight | 129.119 g/mol | fishersci.cauni.lu |

| CAS Number | 637-81-0 | fishersci.comfishersci.cauni.lu |

| PubChem CID | 69480 | fishersci.cawikipedia.orguni.lu |

| Appearance | Colorless to light yellow clear liquid | fishersci.comfishersci.ca |

| Boiling Point | 164 °C | fishersci.comuni.lu |

| Density | 1.11 g/cm³ | fishersci.com |

| Refractive Index | n20D 1.43 | fishersci.com |

Selective Labeling of Biomolecules in Complex Biological Systems

The ability of this compound to engage in bioorthogonal reactions is critical for the selective labeling of biomolecules within complex biological systems fishersci.com. Through click chemistry, its azide group facilitates the formation of stable covalent bonds with biomolecules such as proteins and nucleic acids fishersci.beatamanchemicals.com. This capability is fundamental for studying cellular processes without disrupting their native functions fishersci.com.

Researchers utilize this compound to label biomolecules with various functional groups, including fluorescent probes and drugs, which is essential for applications in proteomics, drug development, and molecular imaging. A significant strategy involves the metabolic incorporation of chemically tagged molecular building blocks, such as amino acids, carbohydrates, nucleotides, and lipids, into cells via their natural machinery chemimpex.com. Subsequently, these tagged biomolecules can be selectively visualized using exogenous, bioorthogonally compatible small fluorescent probes, allowing for high-specificity imaging of intracellular architectures chemimpex.com. For instance, new triazole-based fluorescent labels synthesized using ethyl 2-azidoacetate have demonstrated low cytotoxicity and show promise for labeling and tracking proteins and cells in lines like HEK293 and HeLa.

Design of Bioconjugation Reagents for Targeted Delivery Systems

This compound plays a vital role in the design of bioconjugation reagents for targeted delivery systems, owing to the unique reactivity of its azide group fishersci.be. This characteristic is indispensable for the development of targeted drug delivery systems and advanced diagnostic tools fishersci.befishersci.com. For example, this compound can be incorporated into the synthesis of azide-containing polymers, which are gaining traction in materials science for their potential applications in drug delivery and bioconjugation techniques fishersci.com.

Furthermore, bioorthogonal chemistry, in which this compound is a key reagent, has enabled the development of functionalized nanoparticles. These nanoparticles can selectively bind to cancer cells and deliver cytotoxic drugs or imaging agents, paving the way for targeted cancer therapy and diagnostics. The principles of bioorthogonal chemistry also extend to modifying the surfaces of nanomaterials with biomolecules like proteins or nucleic acids, facilitating controlled assembly and functionalization of nanoscale structures for applications in drug delivery and tissue engineering. This compound can serve as a model azide in the conjugation of drug conjugates and theranostic imaging agents, highlighting its utility in developing multi-functional biomedical tools.

Intracellular Protein Delivery Strategies (e.g., Staudinger Reaction-Responsive Coacervates)

This compound is a critical component in innovative intracellular protein delivery strategies, particularly in the context of Staudinger Reaction-Responsive Coacervates (SR-Coa). SR-Coa are formed from triphenylphosphine-based compounds that undergo liquid-liquid phase separation in aqueous solutions, creating aggregated microdroplets capable of encapsulating proteins. The challenge of releasing these encapsulated proteins into the cytosol once inside the cell is addressed by the bioorthogonal Staudinger reaction.

When this compound is introduced to SR-Coa-loaded cells, it reacts with the triphenylphosphine-based compound, triggering the dissolution of the coacervates. This reaction alters the hydrophobicity of the coacervate components, causing the microdroplets to disassemble and release their cargo proteins into the wider cytoplasmic space. This system has been successfully demonstrated for delivering various proteins, including antibodies (e.g., anti-epidermal growth factor receptor (EGFR) and anti-enhancer of zeste homolog 2 (EZH2) antibodies) and enzymes (e.g., horseradish peroxidase (HRP)), into a range of cell lines, such as HeLa, 293T, SK-BR-3, MDA-MB-231, and 3T3 cells. A notable application involves facilitating the translocation of antibody-antigen complexes, like the EGFR/antibody complex, into cells, which subsequently induces targeted protein degradation via the TRIM21-dependent pathway both in vitro and in vivo ereztech.com. The reaction between the triphenylphosphine-based compound and this compound leads to the conversion of the former into mono-oxide or dioxide, visibly transforming a turbid solution into a clear and transparent one.

Computational and Theoretical Investigations of Ethyl Azidoacetate

Quantum Chemical Studies on Structure and Electronic Properties

Quantum chemical studies provide a detailed understanding of the molecular structure and electronic characteristics of ethyl azidoacetate, which are critical for predicting its chemical behavior.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method applied to the study of this compound and related azido (B1232118) esters. DFT calculations are instrumental in determining optimized stable structures, energies, and thermal properties, such as the heat of formation bibliotekanauki.plrsc.org. For instance, DFT methods, often using the Gaussian suite of programs, have been employed to compute the optimized structures and energies of various azido esters, including those structurally similar to this compound bibliotekanauki.plrsc.org. These calculations also extend to predicting spectroscopic properties like infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, which can then be compared with experimental data for validation bibliotekanauki.pl.

In the context of energetic materials, DFT calculations are used to assess the heat of formation (ΔfH°) of azido esters, a crucial parameter for predicting their energy content. For example, studies have computed ΔfH° values for various azido esters at the M062X/6-31G* level of theory, revealing a consistent increase in heat of formation with certain structural modifications rsc.org.

Table 1: Computed Heat of Formation (ΔfH°) for Selected Azido Esters (M062X/6-31G level of theory)*

| Azido Ester | ΔfH° (kJ/mol) rsc.org |

| 6a | 251.6 |

| 6b | 344.3 |

| 6c | 363.3 |

| 6h | 547.3 |

| 6i | 766.5 |

| 6j | 650.3 |

| 6k | 827.6 |

| 6l | 1422.6 |

| 6m | 791.1 |

Note: The specific structures corresponding to labels 6a-6m are not detailed in the provided snippets, but they represent various azido esters studied computationally.

DFT has also been applied to calculate electron binding energies (EBEs) for organic azides, including this compound researchgate.netresearchgate.net. These calculations, particularly when using Green's function (GF) and DFT, have shown better agreement with experimental photoelectron spectra compared to Hartree-Fock predictions researchgate.net.

Ab initio methods, which are based on first principles without empirical parameters, are fundamental for understanding the electronic structure and properties of molecules. For this compound and other organic azides, ab initio calculations have been performed to determine electron binding energies (EBEs) and interpret ultraviolet photoelectron spectra (UV-PES) researchgate.netresearchgate.net. Specifically, SCF (Self-Consistent Field) calculations have been used to derive ionization energies, showing good agreement with the bands observed in the photoelectron spectra of this compound researchgate.net.

Beyond SCF, more sophisticated ab initio methods like Green's function (GF) and complete basis-set extrapolated coupled cluster calculations with single, double, and perturbative triple excitations [CCSD(T)] have been employed for calculating the first ionization energy of azides researchgate.netresearchgate.net. These advanced methods contribute to a more accurate prediction of electron binding energies, which are crucial for understanding the electronic stability and reactivity of the azido group researchgate.netnih.gov. The accuracy of calculated core electron binding energies (CEBEs) using wavefunction-based ab initio methods can be in the order of 0.1-0.4 eV nih.gov.

Theoretical Analysis of Reactivity and Reaction Energetics

Computational studies are vital for dissecting the reactivity of this compound and quantifying the energy changes involved in its reactions, including decomposition and cycloaddition pathways.

Bond Dissociation Energy (BDE) is a key metric for assessing the strength of chemical bonds and, consequently, the thermal stability of a compound wikipedia.org. For this compound and related azido esters, computational methods, particularly DFT, are employed to calculate BDEs bibliotekanauki.plrsc.orgnih.gov. These calculations help identify the weakest bonds within the molecule, indicating potential sites for initial bond cleavage under thermal stress rsc.org.

Studies on azido esters have shown that the N1–N2 bond and the C4–N1 bond (referring to the azide (B81097) group's internal bonds and the bond connecting the azide to the carbon backbone) often exhibit the lowest BDEs rsc.org. For example, in certain azido esters, the N1–N2 bond has a BDE of approximately 238.4 kJ/mol, and the C4–N1 bond has a BDE of around 349.9 kJ/mol rsc.org. These relatively low values suggest that bond cleavage may initiate at these sites at elevated temperatures, influencing the compound's thermal decomposition behavior rsc.org.

Table 2: Computed Bond Dissociation Energies (BDEs) for Key Bonds in Azido Esters (M062X/6-31G level of theory) rsc.org*

| Bond Type | BDE (kJ/mol) rsc.org |

| N1–N2 | 238.4 |

| C4–N1 | 349.9 |

Note: These values are representative for azido esters and indicate the relative weakness of these bonds.

The calculation of BDEs typically involves computing the enthalpy change of homolytic bond cleavage, often at 298 K, by determining the energies of the parent molecule and the resulting radical fragments wikipedia.orgnih.govstackexchange.com.

Computational chemistry is extensively used to determine activation energy barriers, providing insights into the kinetics and feasibility of reactions involving this compound.

Decomposition Reactions: The thermal decomposition of organic azides, including this compound, can lead to highly reactive nitrenes or other intermediates through nitrogen extrusion researchgate.netmdpi.com. Computational studies, often employing ab initio molecular orbital theory, investigate the mechanisms and activation energies for such decomposition pathways. For instance, the pyrolysis of related azides like azidoacetone (B8543425) and methyl azidoformate has been studied to understand their gas-phase decomposition, revealing various reaction channels and the formation of key intermediates researchgate.net. Cyclic intermediates have been observed in the pyrolysis of this compound itself, highlighting the complexity of its decomposition pathways researchgate.net.

Cycloaddition Reactions: this compound is a prominent 1,3-dipole in [3+2] cycloaddition reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry" chemimpex.comresearchgate.netresearchgate.netnih.goviisc.ac.inresearchgate.net. Computational methods, including Density Functional Theory (DFT) and high-accuracy quantum mechanical methods like CBS-QB3, are employed to calculate activation barriers and reaction energies for these cycloadditions researchgate.netresearchgate.netnih.govmdpi.complos.org. These studies help to understand the regioselectivity, reaction rates, and the influence of substituents on azide reactivity researchgate.netresearchgate.net. For example, the reactivity of alkyl azides in CuAAC depends on both the electronic properties of the substituent and steric hindrance around the reactive group, with electron-withdrawing groups generally leading to faster reactions researchgate.net. Computational analysis, such as distortion/interaction theory, can explain the factors influencing activation energy barriers in these cycloadditions researchgate.netnih.govmdpi.com.

Computational modeling is indispensable for identifying and characterizing transient species like reaction intermediates and transition states, which are crucial for understanding the complete reaction mechanism numberanalytics.com. For this compound, computational methods are used to:

Optimize Geometries: DFT and ab initio methods are employed to fully optimize the geometries of stable compounds, short-lived intermediates, and transition states along reaction pathways researchgate.netplos.orgrsc.org. This provides a detailed structural understanding of how molecules transform during a reaction.

Characterize Stationary Points: By performing harmonic force constant analysis, computational studies confirm whether an optimized structure corresponds to a minimum (stable intermediate) or a first-order saddle point (transition state) on the potential energy surface rsc.org.

Elucidate Mechanisms: Computational modeling allows researchers to map out entire reaction pathways, revealing the sequence of elementary steps. For instance, in the decomposition of azides, computational studies help determine if the reaction proceeds via nitrene formation, Curtius rearrangement, or other pathways, and identify the structures of the intermediates involved researchgate.net. In cycloaddition reactions, computational studies can distinguish between concerted and stepwise mechanisms and characterize the transition states that dictate the reaction's outcome researchgate.netplos.orgnumberanalytics.com.

Inform Catalyst Design: Understanding the role of intermediates and transition states provides valuable insights for optimizing catalyst performance and reaction conditions numberanalytics.com. By identifying the most stable intermediates and the lowest energy transition states, computational modeling guides the design of more efficient catalysts for reactions involving this compound, such as CuAAC numberanalytics.com.

For example, computational studies have characterized transition states in enzyme-mediated cycloaddition reactions, providing structural decomposition analyses to understand the principal components involved in the transformation plos.org. Similarly, the reaction of ethyl 2-azidoacetate with myoglobin (B1173299) has been investigated to gain mechanistic insights into the factors controlling the fate of key reaction intermediates, including the identification of a reactive metal amide intermediate acs.org.

In Silico Approaches for Predictive Modeling

Computational methodologies, often referred to as "in silico" approaches, are instrumental in predicting the physicochemical and biological attributes of chemical compounds, including this compound and its diverse derivatives. These advanced techniques harness computational power and sophisticated algorithms to model molecular interactions and properties, offering an efficient and cost-effective alternative or supplement to traditional laboratory experimentation.

Prediction of Thermal Properties for Azido-Esters

The thermal stability of azido-esters, a class of compounds encompassing this compound, is a critical area of investigation, particularly given their utility as energetic plasticizers in advanced materials. Computational methods such as Density Functional Theory (DFT) and quantitative structure-property relationship (QSPR) models have been widely applied to predict key thermal properties, including decomposition temperature (Td), heat of formation (ΔfH), and glass transition temperature (Tg) fishersci.casigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comwikipedia.org.

DFT calculations, for example, are employed to determine stable molecular geometries, energies, heats of formation, and bond dissociation energies of azido-esters, providing fundamental insights into their electronic structure and energetic landscape fishersci.casigmaaldrich.com. Studies on various di-, tri-, and tetra-azido-esters have utilized DFT (specifically B3LYP/6-31G*) to estimate these crucial properties fishersci.casigmaaldrich.com.

Beyond fundamental properties, in silico approaches have facilitated the development of robust predictive models for thermal decomposition. Multivariate linear regression (MLR) modeling, a data-driven technique, has been successfully utilized to predict the decomposition temperature and impact sensitivity of organic azides and azido-esters fishersci.sewikipedia.orgsigmaaldrich.comchem960.com. These models integrate quantum mechanical parameters and computational workflows to establish quantitative correlations between molecular structure and thermal behavior.

The predictive accuracy of these models has been demonstrated through various statistical metrics. A correlation developed for predicting the thermal decomposition temperature of energetic azido-ester plasticizers achieved a determination coefficient (R²) of 0.950, with a root mean square deviation (RMSD) of 2.74 °C and an average absolute deviation (AAD) of 2.09 °C fishersci.se. Another model for azido-esters reported an R² of 0.971, an RMSD of 3.70 °C, and an AAD of 2.67 °C wikipedia.org. These statistical models offer both predictive capability and chemical interpretability, revealing structural factors influencing thermal stability. For instance, an increased number of azido groups has been observed to decrease the decomposition temperature of azole-based energetic compounds fishersci.se.

The prediction of glass transition temperature (Tg) for azido-ester plasticizers has also been a focus of in silico research, with models proposed based on their molecular structures sigmaaldrich.comwikipedia.org. A low Tg value is a desirable characteristic for plasticizers, especially in composite propellant formulations fishersci.ca.

Specific azido-esters whose thermal properties have been investigated computationally include Ethylene (B1197577) glycol bis(azidoacetate) (EGBAA), Diethylene glycol bis(azidoacetate) (DEGBAA), Trimethylol nitromethane (B149229) tris(azidoacetate) (TMNTA), and Pentaerythritol tetrakis(azidoacetate) (PETKAA) wikipedia.org. Furthermore, compounds like bis(1,3-diazido prop-2-yl)malonate (BDAzPM) and bis(1,3-diazido prop-2-yl)glutarate have shown experimental decomposition temperatures of 233.5 °C and 232.6 °C, respectively, with computational studies confirming their positive heats of formation sigmaaldrich.com.

Table 1: Performance Metrics of Predictive Models for Thermal Properties of Azido-Esters

| Model Type | Property Predicted | Determination Coefficient (R²) | Root Mean Square Deviation (RMSD) | Average Absolute Deviation (AAD) | Reference |

| Multivariate Linear Regression | Decomposition Temperature (Td) | 0.950 | 2.74 °C | 2.09 °C | fishersci.se |

| Multivariate Linear Regression | Decomposition Temperature (Td) | 0.971 | 3.70 °C | 2.67 °C | wikipedia.org |

Molecular Docking Studies for Ligand-Target Interactions (of derivatives)

Molecular docking is a prominent in silico technique employed to predict the optimal orientation and binding affinity between two molecules, typically a ligand (e.g., a potential drug molecule) and a receptor (e.g., a protein target), to form a stable complex nih.gov. This method is invaluable in organic chemistry for elucidating molecular recognition processes and is extensively applied in drug discovery and the study of enzyme mechanisms nih.gov.

While direct molecular docking studies focusing on this compound itself for ligand-target interactions are less common, its utility as a versatile synthetic precursor for diverse derivatives makes it indirectly relevant. Specifically, compounds incorporating azido-ester moieties, or those synthesized via reactions involving this compound (such as click chemistry to form triazoles), are frequently subjected to molecular docking studies to evaluate their potential biological activities chem960.comfishersci.canih.govnih.govnih.gov.

For instance, 1,2,3-triazole derivatives, which can be synthesized using azides like this compound, have been investigated through molecular docking for various biological applications chem960.comnih.gov. These studies aim to identify lead compounds that exhibit strong and specific binding to target proteins, thereby demonstrating therapeutic potential nih.gov. Molecular docking algorithms evaluate various interaction types, including hydrogen bonding, van der Waals forces, and electrostatic interactions, to predict the stability and binding affinity of the ligand-receptor complex nih.gov.

Examples of such derivatives include 1,2,3-triazole-benzofused molecular conjugates chem960.com, 1,2,3-triazole-thiosemicarbazone hybrid molecules nih.gov, and 1,2,3-triazolylmethyl-quinoxaline derivatives nih.gov. These compounds, often derived from azido-containing precursors, have been computationally modeled to investigate their potential as antibacterial agents or anti-Alzheimer agents, among other applications nih.govnih.govnih.gov. The insights gleaned from these docking studies are instrumental in understanding the molecular basis of their biological activity and in guiding the rational design of novel, more potent derivatives.

Safety Protocols and Experimental Considerations in Handling Ethyl Azidoacetate in Research

Best Practices for Safe Laboratory Handling and Storage in Research Environments

Proper handling and storage of ethyl azidoacetate are critical to ensure laboratory safety. Due to its heat-sensitive nature, all operations should be conducted with care and appropriate planning. labproinc.com

Handling:

Work Scale: Experiments should be initiated on the smallest possible scale to assess the compound's behavior. stanford.edu

Utensils: Only plastic or glass spatulas should be used for transferring and weighing this compound. Metal utensils are to be strictly avoided as they can form shock-sensitive metal azides. ucd.iepitt.edu

Temperature Control: The compound should not be subjected to high temperatures. Purification methods like distillation or sublimation are to be avoided. ucd.ie Instead, techniques such as extraction and precipitation at controlled temperatures are recommended. ucd.ie

Solvent Choice: Chlorinated solvents like dichloromethane and chloroform must not be used as reaction media. These can react with azides to form extremely unstable and explosive di- and tri-azidomethane. ucd.iepitt.edu

Avoiding Friction: Care should be taken to avoid friction, such as scratching or grinding the compound. uvic.ca Using ground glass joints should also be approached with caution as friction can trigger decomposition. stanford.edu

Storage: All organic azides require specific storage conditions to maintain their stability and prevent decomposition. ucd.iefishersci.com Containers holding this compound must be clearly labeled as potentially explosive. ucd.ie

Interactive Data Table: Recommended Storage Conditions for this compound

| Parameter | Recommended Condition | Rationale | Source(s) |

|---|---|---|---|

| Temperature | Store below room temperature; an explosion-proof refrigerator is recommended. Some guidelines suggest as low as -18°C. pitt.edu | To minimize the risk of thermal decomposition. ucd.ie | ucd.iepitt.edu |

| Light | Store in the dark, preferably in amber or plastic containers. ucd.iepitt.edu | To prevent light-induced decomposition. ucd.ie | ucd.iepitt.edu |

| Container | Tightly closed containers. fishersci.com Plastic amber containers are preferred. pitt.edu | To prevent evaporation to dryness, which poses an explosion hazard. fishersci.com | pitt.edufishersci.com |

| Segregation | Store away from incompatible materials. pitt.edu | To prevent hazardous reactions. pitt.edu | pitt.edu |

Strategies for Mitigating Risks Associated with Compound Reactivity and Instability

This compound's reactivity is centered around the energetic azide (B81097) group. Understanding and managing this reactivity is key to its safe use. The compound is sensitive to heat, shock, friction, and static discharge.

Inherent Instability: Organic azides are known to be potentially explosive, decomposing with the input of energy from external sources like heat, light, or pressure. ucd.ie Low molecular weight azides are generally more problematic. ucd.ie A general guideline known as the "Rule of Six" suggests that having at least six carbon atoms for each energetic group, like an azide, can render the compound relatively safer to handle. stanford.eduuvic.ca

Hazardous Reactions: A primary concern is the formation of highly toxic and explosive hydrazoic acid, which can occur if the azide comes into contact with acids. stanford.edupitt.edu Additionally, contact with heavy metals can form highly shock-sensitive and explosive metal azides. stanford.edu

Interactive Data Table: Incompatible Materials with this compound

| Incompatible Material Class | Specific Examples | Potential Hazard | Source(s) |